molecular formula C34H37N3O9S B12619484 C34H37N3O9S

C34H37N3O9S

Cat. No.: B12619484
M. Wt: 663.7 g/mol
InChI Key: AAKLSNYIECKUJI-UPYFENACSA-N
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Description

The compound with the molecular formula C34H37N3O9S is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C34H37N3O9S involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

C34H37N3O9S: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of This compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

C34H37N3O9S: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of C34H37N3O9S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

C34H37N3O9S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in reactivity, biological activity, and industrial applications.

List of Similar Compounds

  • C33H35N3O9S
  • C34H36N3O8S
  • C35H38N3O9S

These compounds share structural similarities with This compound but may differ in specific functional groups or molecular arrangements, leading to variations in their properties and applications.

Properties

Molecular Formula

C34H37N3O9S

Molecular Weight

663.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C34H37N3O9S/c1-20(38)35-30-32(45-23(4)41)31(44-22(3)40)29(19-43-21(2)39)46-33(30)47-34-36-27-12-7-8-13-28(27)37(34)16-9-17-42-26-15-14-24-10-5-6-11-25(24)18-26/h5-8,10-15,18,29-33H,9,16-17,19H2,1-4H3,(H,35,38)/t29-,30-,31-,32-,33+/m1/s1

InChI Key

AAKLSNYIECKUJI-UPYFENACSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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